N-(4-ethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
This compound features a triazolopyridazine core substituted at the 6-position with a 3-fluorophenylsulfanyl group and at the 2-position with an N-(4-ethoxyphenyl)acetamide moiety. Its synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-2-30-16-8-6-15(7-9-16)23-19(28)13-26-21(29)27-18(24-26)10-11-20(25-27)31-17-5-3-4-14(22)12-17/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLCPTJRKXAKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Phenyl Ring
N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl}acetamide ()
- Key Differences :
- Acetamide phenyl: 3-chloro-4-methoxyphenyl (vs. 4-ethoxyphenyl).
- Sulfanyl group: 4-methylphenyl (vs. 3-fluorophenyl).
- Impact: Chlorine (electron-withdrawing) and methoxy (electron-donating) on the phenyl may reduce solubility compared to the ethoxy group.
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Differences :
- Acetamide phenyl: 4-fluorophenyl (vs. 4-ethoxyphenyl).
- Impact :
Modifications to the Sulfanyl Group
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Key Differences :
- Core structure: Triazole-pyrazine (vs. triazolopyridazine).
- Sulfanyl group: Linked to a pyrazine-containing triazole.
- Altered core may affect binding specificity compared to the triazolopyridazine scaffold .
2-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Key Differences :
- Sulfanyl group: 4-fluorophenyl (vs. 3-fluorophenyl).
- Acetamide phenyl: 4-(trifluoromethoxy)phenyl (vs. 4-ethoxyphenyl).
- Impact :
Core Structure Modifications
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
- Key Differences :
- Core: Lacks the sulfanyl group; methyl substitution at the triazolopyridazine 3-position.
- Absence of sulfanyl may limit interactions with cysteine-rich enzymatic targets .
Research Implications
- Bioactivity : The 3-fluorophenylsulfanyl group in the target compound likely enhances interactions with enzymes or receptors via halogen bonding, distinguishing it from methyl or unsubstituted analogs.
- Synthetic Feasibility : Ethoxy and fluorine substituents may require optimized reaction conditions (e.g., anhydrous K₂CO₃ in acetone; ) to achieve high yields.
- Pharmacokinetics : Ethoxy’s balance of hydrophobicity and electron donation may improve oral bioavailability compared to trifluoromethoxy or chloro-methoxy variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
